molecular formula C16H18ClN3O4 B12896117 N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12896117
M. Wt: 351.78 g/mol
InChI Key: UPTUPNAOKBUZPX-UHFFFAOYSA-N
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Description

N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an oxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium (II)-catalyzed C–H bond activation . This process can be adapted to introduce the butoxycarbonyl and oxyacetimidamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial and anticancer activities. This compound could be explored for similar therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a butoxycarbonyl group and an oxyacetimidamide moiety sets it apart from other quinoline derivatives.

Properties

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.78 g/mol

IUPAC Name

[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] butyl carbonate

InChI

InChI=1S/C16H18ClN3O4/c1-2-3-9-22-16(21)24-20-14(18)10-23-13-7-6-12(17)11-5-4-8-19-15(11)13/h4-8H,2-3,9-10H2,1H3,(H2,18,20)

InChI Key

UPTUPNAOKBUZPX-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N

Canonical SMILES

CCCCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Origin of Product

United States

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